molecular formula C19H22F3N5O2 B2709598 4-(morpholin-4-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide CAS No. 2034520-37-9

4-(morpholin-4-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide

Cat. No.: B2709598
CAS No.: 2034520-37-9
M. Wt: 409.413
InChI Key: YCTLFYFWPWUCOK-UHFFFAOYSA-N
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Description

The compound 4-(morpholin-4-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide features a bicyclic triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at the 7-position. Such structural motifs are common in kinase inhibitors and GPCR-targeting agents, where trifluoromethyl groups improve metabolic stability and morpholine aids in aqueous solubility .

Synthetic routes for analogous compounds often employ cesium carbonate in DMF for heterocycle formation (e.g., triazolo or pyrimidine systems) , while coupling reactions with hydrazonyl bromides or chloroacetates are typical for introducing substituents .

Properties

IUPAC Name

4-morpholin-4-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2/c20-19(21,22)14-5-6-27-16(11-14)24-25-17(27)12-23-18(28)13-1-3-15(4-2-13)26-7-9-29-10-8-26/h1-4,14H,5-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTLFYFWPWUCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)N4CCOCC4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free, additive-free, and eco-friendly, resulting in high yields within a short reaction time.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and eco-friendliness. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, time, and microwave power to ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts depending on the desired transformation . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the best yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Pharmacological Applications

One of the primary applications of this compound lies in pharmacology. Research indicates that it exhibits significant activity against various biological targets:

  • Anticancer Activity : Studies have shown that compounds with similar structural features can inhibit tumor growth and induce apoptosis in cancer cell lines. The incorporation of the triazolo-pyridine structure is particularly relevant for targeting specific kinases involved in cancer progression.
  • Antimicrobial Properties : The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Preliminary studies suggest efficacy against a range of bacterial and fungal pathogens.
  • Neurological Effects : The morpholine component is often associated with neuroactive properties. Research into similar compounds has indicated potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Key factors influencing its biological activity include:

  • Substituent Effects : The trifluoromethyl group significantly influences electronic properties and hydrophobicity.
  • Spatial Configuration : The three-dimensional arrangement resulting from the morpholine and benzamide linkages affects binding affinity to target proteins.

Case Studies

Several case studies highlight the potential applications of this compound:

  • In Vitro Studies : A recent study demonstrated that derivatives of this compound exhibited selective inhibition of specific cancer cell lines with IC50 values in low micromolar ranges. This suggests a promising pathway for further development as an anticancer agent.
  • Antimicrobial Testing : Another investigation tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity compared to standard antibiotics.
  • Neuropharmacology Research : In preclinical trials focusing on neuroprotection, compounds with similar structures showed promise in reducing oxidative stress markers in neuronal cells.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby interfering with cell signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and similar molecules:

Compound Name Core Structure Substituents Notable Features
Target Compound Triazolo[4,3-a]pyridine - 7-Trifluoromethyl
- 4-Morpholinylbenzamide
Bicyclic core; trifluoromethyl enhances lipophilicity; morpholine improves solubility
N-Ethyl-4-[...]benzamide () Triazolo[4,5-d]pyrimidine - Ethyl groups
- Morpholinyl at pyrimidine
Monocyclic triazole fused with pyrimidine; ethyl groups may reduce solubility
3-[(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-...benzamide () Imidazo[1,2-b]pyridazine - Ethynyl linker
- Trifluoromethylphenyl
Ethynyl spacer increases rigidity; imidazopyridazine core differs in ring size and N-atom positioning
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide () Imidazo[1,2-a]pyrimidine - Fluoro
- Methyl
Smaller heterocycle; fluorine substituent offers electronegativity but lacks trifluoromethyl’s metabolic stability

Physicochemical and Pharmacokinetic Implications

  • Morpholine Substituent : The morpholine ring in the target compound and ’s derivative enhances solubility via hydrogen bonding, contrasting with ’s fluorobenzamide, which lacks such polar groups .
  • Core Heterocycle : The triazolo[4,3-a]pyridine core in the target compound provides a rigid, planar structure favorable for π-π stacking in enzyme binding pockets. In contrast, imidazopyridazines () or imidazopyrimidines () may exhibit different binding modes due to altered ring geometry .

Biological Activity

The compound 4-(morpholin-4-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide , often referred to as a triazolo-pyridine derivative , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research studies.

Synthesis

The synthesis of triazolo-pyridine derivatives typically involves multi-step reactions that incorporate trifluoromethylation and morpholine functionalities. The specific synthetic pathway for this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methods that include cyclization reactions and the introduction of functional groups through electrophilic substitutions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridine derivatives. For instance, compounds similar to the one in focus have shown significant antiproliferative effects against various cancer cell lines. One study reported that a related triazole derivative exhibited an IC50 value of approximately 8.18 µM against HT-29 colon cancer cells, indicating its ability to induce apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2 .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways by influencing key proteins involved in cell survival and death. The activation of caspases and modulation of Bcl2 family proteins (such as Bax) play crucial roles in this process.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G1 phase, thereby inhibiting proliferation .

Pharmacological Profile

The pharmacological profile includes:

  • Antimicrobial Activity : Triazolo-pyridine derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, some compounds showed MIC values ranging from 0.125 to 8 µg/mL against resistant strains like MRSA .
  • Anti-inflammatory Effects : Certain derivatives have also exhibited anti-inflammatory properties, which could complement their anticancer effects by reducing tumor-associated inflammation.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell Line / OrganismIC50 / MIC ValueMechanism of Action
Compound AAnticancerHT-298.18 µMApoptosis via Bax/Bcl2 modulation
Compound BAntimicrobialMRSA0.125 µg/mLInhibition of cell wall synthesis
Compound CAnti-inflammatoryRAW 264.7 MacrophagesNot specifiedInhibition of NF-kB signaling

Case Studies

  • Case Study on Anticancer Properties : A recent study evaluated a series of triazolo-pyridine derivatives for their anticancer activity against various human cancer cell lines. The results indicated that modifications at the trifluoromethyl group significantly enhanced cytotoxicity .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazolo derivatives against both Gram-positive and Gram-negative bacteria. The findings suggested that certain substitutions improved efficacy against resistant strains .

Q & A

Q. Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using X-ray crystal structures of target enzymes (e.g., PDB: 3T73).
  • Validate with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .

Advanced: What in vitro models are suitable for evaluating antibacterial activity given its putative acps-pptase inhibition?

  • Enzyme Inhibition Assays : Use purified acps-pptase (e.g., from S. aureus) to measure IC50 via malachite green phosphate detection .
  • Bacterial Growth Curves : Test MIC (minimum inhibitory concentration) against Gram-positive pathogens (e.g., Staphylococcus epidermidis) in Mueller-Hinton broth .
  • Resistance Studies : Serial passage assays to monitor mutation rates in target enzymes under sub-MIC drug pressure .

Advanced: How can crystallographic data resolve contradictions in structure-activity relationships (SAR) for triazolopyridine derivatives?

  • X-Ray Crystallography : Determine binding modes of analogs (e.g., compound 5 in ) to identify critical hydrogen bonds (e.g., between the benzamide carbonyl and Lys123 of acps-pptase) .
  • Electrostatic Potential Maps : Compare trifluoromethyl interactions in hydrophobic pockets to explain potency differences between 7- vs. 8-substituted triazolopyridines .
  • Thermal Shift Assays : Measure ΔTm (melting temperature) to quantify target stabilization upon compound binding .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

  • Storage : Keep at –20°C in amber vials under argon to prevent hydrolysis of the benzamide bond or oxidation of the triazole ring .
  • Solubility : DMSO or ethanol (10 mM stock solutions) are preferred; avoid aqueous buffers with pH >8 to prevent morpholine ring degradation .
  • HPLC Monitoring : Check for degradation peaks (e.g., at 254 nm) monthly to ensure >90% purity .

Advanced: How can metabolic stability be assessed for preclinical development?

  • Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH to measure t1/2 and intrinsic clearance (CLint) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® assays) .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify free fraction (% unbound) .

Advanced: What computational tools predict off-target interactions for this scaffold?

  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., trifluoromethyl, benzamide) against kinase or GPCR libraries .
  • Machine Learning : Train models on ChEMBL data to flag potential hERG or CYP liabilities .
  • Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., carbonic anhydrase) over 100 ns trajectories to assess pose stability .

Basic: What are the key intermediates in scaling up synthesis from milligram to gram quantities?

  • Intermediate A : 7-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde (synthesized via Vilsmeier-Haack formylation) .
  • Intermediate B : 4-Morpholinobenzoyl chloride (prepared by treating 4-morpholinobenzoic acid with thionyl chloride) .
  • Coupling Step : Use HBTU/DIPEA in DMF to conjugate Intermediate A and B, followed by NaBH4 reduction to form the N-benzyl linkage .

Advanced: How do electronic effects of the trifluoromethyl group influence reaction kinetics in SNAr substitutions?

  • Hammett Studies : The –CF3 group’s strong electron-withdrawing nature (σm = 0.43) accelerates nucleophilic aromatic substitution (SNAr) at the 3-position of the triazolopyridine .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., para to –CF3) reveals rate-determining steps in heterocyclization .
  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to quantify activation barriers for trifluoromethyl-directed reactions .

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